molecular formula C8H18O2 B14648367 2,2,4-Trimethylpentane-1,1-diol CAS No. 50986-45-3

2,2,4-Trimethylpentane-1,1-diol

Cat. No.: B14648367
CAS No.: 50986-45-3
M. Wt: 146.23 g/mol
InChI Key: IUYYVMKHUXDWEU-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentane-1,1-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications, particularly in the production of resins and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-Trimethylpentane-1,1-diol can be synthesized through several methods. One common method involves the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. This reaction produces this compound as a primary product. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the same basic reaction as the laboratory synthesis but is optimized for higher yields and efficiency. The use of advanced catalysts and controlled reaction environments ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpentane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alkanes.

    Substitution: Produces halides or esters.

Scientific Research Applications

2,2,4-Trimethylpentane-1,1-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme-catalyzed reactions involving diols.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Widely used in the production of resins, coatings, and plasticizers.

Mechanism of Action

The mechanism of action of 2,2,4-trimethylpentane-1,1-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane-1,3-diol: Another diol with similar properties but different hydroxyl group positions.

    2,2,4-Trimethylpentane: A hydrocarbon with no hydroxyl groups, used primarily as a fuel additive.

    2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: An ester derivative used in coatings and plasticizers.

Uniqueness

2,2,4-Trimethylpentane-1,1-diol is unique due to its specific hydroxyl group positions, which influence its reactivity and applications. Its ability to undergo various chemical reactions and its use in multiple industries make it a versatile compound.

Properties

CAS No.

50986-45-3

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2,2,4-trimethylpentane-1,1-diol

InChI

InChI=1S/C8H18O2/c1-6(2)5-8(3,4)7(9)10/h6-7,9-10H,5H2,1-4H3

InChI Key

IUYYVMKHUXDWEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)C(O)O

Origin of Product

United States

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